4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazones with aliphatic amines under oxidative conditions, often using iodine as a catalyst . Another approach includes the use of substituted azides and alkynes in a 1,3-dipolar cycloaddition reaction, catalyzed by copper (I) to form the triazole ring .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the processes.
Analyse Chemischer Reaktionen
Types of Reactions
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting makes it a promising candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as a CDK2 inhibitor.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a fused triazole-thiadiazine structure, showing diverse biological activities.
Uniqueness
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its distinct biological activities and potential as a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C5H8N4 |
---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
5,6-dihydro-4H-pyrrolo[1,2-c]triazol-3-amine |
InChI |
InChI=1S/C5H8N4/c6-5-4-2-1-3-9(4)8-7-5/h1-3,6H2 |
InChI-Schlüssel |
LNLLFKJWEVLHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=NN2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.